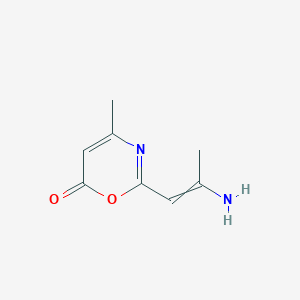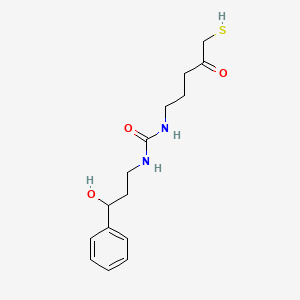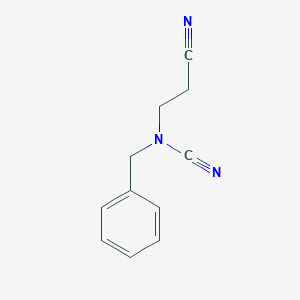
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a nitro group and a benzoxazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the nitration of a benzoxazine derivative, followed by a series of substitution reactions to introduce the dimethylamino groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure and nitro group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino groups can engage in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, making the compound useful in biological studies.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine: Similar structure but lacks the benzoxazine moiety.
N,N’-Dimethyl-1,4-benzenediamine: Similar diamine structure but without the nitro and benzoxazine groups.
Uniqueness
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine is unique due to the presence of both the nitro group and the benzoxazine moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
676227-97-7 |
|---|---|
Fórmula molecular |
C16H16N4O3 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
4-N,4-N-dimethyl-1-N-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)12-5-3-11(4-6-12)17-16-10-23-15-9-13(20(21)22)7-8-14(15)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Clave InChI |
REMFNXAUDSCOJB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


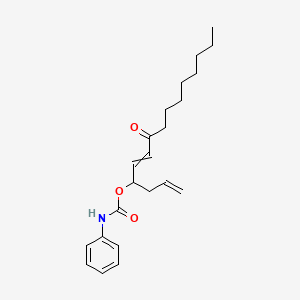
![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)


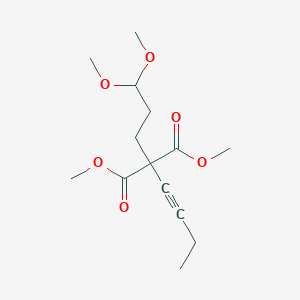

![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
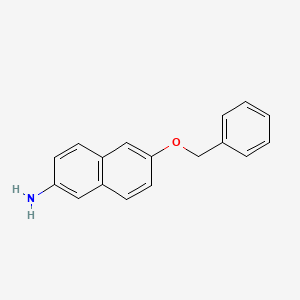
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)


